Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate
Description
Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core with a ketone group at position 5 and a methyl ester at position 5. While commercial availability of this specific compound is currently discontinued , its derivatives and analogs are widely studied for their synthetic versatility and functional adaptability.
Properties
IUPAC Name |
methyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)10-2-3-14-8(10)9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYJXLYYGRSEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C=CSC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate typically involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions, such as the position and nature of substituents in the aldehyde component, play a crucial role in determining the reaction direction and the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as environmental safety, atom economy, and efficiency, are often applied in the synthesis of thiazolopyrimidine derivatives . Multicomponent sonochemical reactions are commonly used to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Substitution reactions, such as acylation and sulfonation, can modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Acylating agents: For acylation reactions.
Sulfonating agents: For sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, such as sulfonic acid derivatives, amide derivatives, and amino derivatives .
Scientific Research Applications
Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antitubercular properties.
Medicine: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ribonuclease H (RNase H) activity, which is crucial for HIV therapy . The compound’s ability to coordinate with magnesium ions and bind to the catalytic site of RNase H is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The structural analogs of Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate differ primarily in substituent groups at positions 2, 5, 6, and 7, which influence their physicochemical and biological properties. Key comparisons include:
Structural and Crystallographic Insights
- Ring puckering : The thiazolo[3,2-a]pyrimidine core exhibits a flattened boat conformation, with deviations up to 0.224 Å from planarity, influenced by substituents like phenyl or benzylidene groups .
- Intermolecular interactions: Halogen-substituted analogs (e.g., bromophenyl derivatives) engage in π-halogen bonding, enhancing crystal packing stability .
- Dihedral angles : Substituents such as 2,4,6-trimethoxybenzylidene introduce large dihedral angles (e.g., 80.94° with the benzene ring), altering molecular rigidity .
Biological Activity
Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate (CAS Number: 890092-78-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in antimicrobial and anticancer research.
The compound has the following physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H6N2O3S |
| Molar Mass | 210.21 g/mol |
| Density | 1.56 ± 0.1 g/cm³ |
| Boiling Point | 352.3 ± 52.0 °C |
| pKa | -1.02 ± 0.70 |
These properties suggest that the compound may exhibit significant stability and solubility, which are crucial for biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include thiazole and pyrimidine derivatives. The synthetic routes often aim to optimize yield and purity while exploring various substituents that could enhance biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives, including this compound. Notably, a study evaluated the compound's efficacy against various pathogenic bacteria and fungi:
- Inhibition of Bacterial Growth : The compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM against these Gram-negative bacteria .
- Antifungal Activity : It also exhibited antifungal activity against species such as Candida albicans, with an MIC of 0.83 μM. This suggests a broad-spectrum antimicrobial capability, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) indicated that while the compound is effective against pathogens, it shows lower toxicity towards normal cells. The IC50 values reached after 72 hours of exposure were promising, indicating a favorable therapeutic index for potential drug development .
The mechanism by which this compound exerts its biological effects involves molecular interactions with key bacterial enzymes. Molecular docking studies revealed strong binding affinities to targets such as MurD and DNA gyrase, with significant hydrogen bonding interactions that stabilize the compound within the active sites of these enzymes . Such interactions are critical for its antibacterial action and highlight its potential as a lead compound for new antibiotics.
Case Studies
Case Study: Antimicrobial Activity Evaluation
In one notable study, several derivatives of thiazolo[3,2-a]pyrimidines were synthesized and screened for their antimicrobial properties. Among these derivatives, this compound was found to be one of the most potent against both Gram-positive and Gram-negative bacteria, demonstrating its versatility as an antimicrobial agent.
Table: Summary of Biological Activities
| Activity Type | Target Organisms | MIC (μM) |
|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 | |
| Antifungal | Candida albicans | 0.83 |
| Micrococcus luteus | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate?
- Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:
- Temperature: Reactions often proceed at reflux temperatures (e.g., 78–100°C) to ensure activation energy for cyclization and condensation steps .
- Solvent Selection: Polar aprotic solvents like ethanol or dimethylformamide (DMF) are preferred to stabilize intermediates and enhance reaction rates .
- Catalysts: Acidic or basic catalysts (e.g., acetic anhydride, triethylamine) are used to facilitate ring closure and Schiff base formation in thiazolo-pyrimidine derivatives .
- Monitoring: Thin-layer chromatography (TLC) is critical for tracking reaction progress and minimizing side products .
Q. How is the structure and purity of this compound confirmed post-synthesis?
- Methodological Answer: A combination of analytical techniques is employed:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of functional groups (e.g., ester carbonyl, thiazole protons) and spatial arrangement .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Single-crystal diffraction (using SHELX software for refinement) provides definitive proof of stereochemistry and bond lengths/angles .
- HPLC: Ensures >95% purity by quantifying residual solvents or unreacted precursors .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer:
- Recrystallization: Ethanol or ethyl acetate is used to isolate crystalline products, leveraging solubility differences .
- Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) resolve structurally similar byproducts .
- Distillation: Removes low-boiling-point impurities in early synthetic steps .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer:
- Solubility: DMSO or DMF is recommended for dissolution due to the compound’s hydrophobic thiazole and pyrimidine moieties .
- Stability: Store at –20°C under inert gas (e.g., argon) to prevent ester hydrolysis or oxidation of the thiazole ring .
Advanced Research Questions
Q. What mechanisms explain the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer:
- Electrophilic Substitution: The thiazole ring’s electron-rich sulfur atom participates in nucleophilic attacks, enabling modifications at the 2-position .
- Hydrogen Bonding: The carbonyl group interacts with biological targets (e.g., enzymes), as shown in docking studies with cyclooxygenase (COX) .
- Kinetic Studies: Time-resolved UV-Vis spectroscopy monitors intermediate formation during reactions with thiol-containing biomolecules .
Q. How can crystallographic data resolve contradictions in structural assignments?
- Methodological Answer:
- Data Collection: High-resolution X-ray diffraction (e.g., Cu-Kα radiation) resolves ambiguities in Z/E isomerism or bond torsions .
- Refinement Protocols: SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding networks .
- Comparative Analysis: Overlay crystal structures of analogs (e.g., ethyl or benzyl derivatives) to identify substituent-induced conformational changes .
Q. How do substituents at the 2- and 5-positions influence biological activity?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhanced COX-2 inhibition | |
| Thiophen-2-yl | Improved anticancer activity via kinase inhibition | |
| Halogenated aryl | Increased metabolic stability |
- Synthetic Strategies: Introduce electron-withdrawing groups (e.g., –NO₂) via Suzuki-Miyaura coupling to modulate reactivity .
Q. How can conflicting bioactivity data across studies be reconciled?
- Methodological Answer:
- Dose-Response Analysis: Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .
- Metabolite Profiling: LC-MS identifies degradation products that may skew activity results in long-term assays .
- Computational Modeling: Molecular dynamics simulations predict binding affinities to reconcile discrepancies in enzyme inhibition data .
Q. What advanced techniques optimize multi-step synthesis for higher yields?
- Methodological Answer:
- Flow Chemistry: Continuous reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., cyclization) .
- Microwave-Assisted Synthesis: Accelerates condensation steps (e.g., 30 minutes vs. 12 hours conventional) with precise temperature control .
- DoE (Design of Experiments): Statistical optimization of variables (e.g., catalyst loading, solvent ratio) maximizes yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
